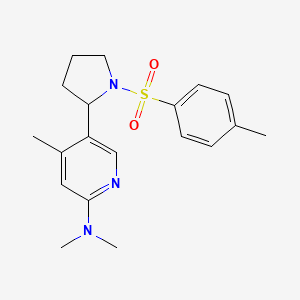

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative characterized by:

- N,N,4-Trimethyl substitution on the pyridine ring.

- A 1-tosylpyrrolidin-2-yl group at the 5-position, introducing a sulfonamide-protected pyrrolidine moiety.

Properties

Molecular Formula |

C19H25N3O2S |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N,N,4-trimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-11-5-6-18(22)17-13-20-19(21(3)4)12-15(17)2/h7-10,12-13,18H,5-6,11H2,1-4H3 |

InChI Key |

JUNCDXRWROVNEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized via intermolecular cyclization reactions between 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine under reflux in 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The tosyl group can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Structural Classification and Key Modifications

The compound is compared to four classes of pyridin-2-amine derivatives (Table 1):

Table 1: Structural and Functional Comparison of Pyridin-2-Amine Derivatives

*Hypothesized based on macrofilaricidal activity of thiadiazole analogs .

Functional and Pharmacological Differences

- Macrofilaricidal Activity : Thiadiazole derivatives (e.g., compound 11 in ) demonstrate potent macrofilaricidal effects, attributed to electron-deficient heterocycles enhancing target binding .

- Anticancer Activity: Oxadiazole analogs (e.g., compound 1c in ) exhibit selectivity against non-small cell lung cancer (HOP-92), likely due to aryl group interactions with kinase domains .

- Boronate Esters : Primarily serve as intermediates for Suzuki-Miyaura coupling, enabling further derivatization .

- Tosylpyrrolidine Group : The sulfonamide moiety in the target compound may improve solubility and metabolic stability compared to cyclopropoxy or isopropoxy substituents in thiadiazole analogs .

Physicochemical and Electronic Properties

- Basicity : Pyridin-2-amine derivatives exhibit moderate basicity (pKb ~8.7 for pyridine analogs), but electron-withdrawing groups (e.g., tosyl) may reduce basicity compared to alkyl-substituted variants .

Biological Activity

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. Characterized by its complex molecular structure, this compound includes a pyridine ring with specific substitutions that may influence its pharmacological properties.

Molecular Structure and Properties

- Molecular Formula : C19H25N3O2S

- Molecular Weight : Approximately 359.5 g/mol

- Structural Features :

- Pyridine ring at the 2-position with an amine group.

- Tosylpyrrolidine moiety at the 5-position.

This unique combination of functional groups may enhance its biological activity and specificity towards certain biological targets compared to simpler analogs.

Preliminary research indicates that this compound interacts with various biological pathways. Compounds with similar structures have been investigated for their roles in:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, which may affect neurological functions.

Case Studies

-

Antitumor Activity :

- A study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

-

Neuroprotective Effects :

- Research indicated potential neuroprotective properties through modulation of neurotransmitter systems. In vitro studies showed that the compound could enhance neuronal survival under oxidative stress conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Neuroprotective | Enzyme inhibition, Receptor modulation |

| 5-(4-nitrophenyl)pyrimidin-4-amines | Antimicrobial | Disruption of bacterial cell wall synthesis |

| N,N-Dimethyl-pyridinamine | Antidepressant | Serotonin receptor modulation |

Synthesis and Development

The synthesis of N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amines typically involves multi-step synthetic routes that include:

- Formation of the Pyridine Ring : Utilizing cyclization reactions.

- Tosylation : Introduction of the tosyl group to enhance solubility and reactivity.

- Amine Substitution : Final modification to achieve the desired amine functionality.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amines. Potential areas of exploration include:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize pharmacological properties through chemical modifications.

- Clinical Trials : To evaluate therapeutic potential in human subjects for conditions such as cancer and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.